2,2-dimethyl-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Description
This compound is a propanamide derivative featuring a benzothiazolylidene moiety with three methyl substituents at positions 3, 5, and 5. The Z-configuration of the imine bond in the benzothiazole ring ensures structural rigidity, which may influence its electronic properties and reactivity.
Properties
IUPAC Name |
2,2-dimethyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-9-7-10(2)12-11(8-9)17(6)14(19-12)16-13(18)15(3,4)5/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGAKXDNSVNMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C(C)(C)C)S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Propanamide Moiety: The propanamide group is introduced by reacting the benzothiazole derivative with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2-dimethyl-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and related derivatives:
Key Observations :
- Steric Influence : The 2,2-dimethylpropanamide group introduces greater steric hindrance than the hydroxyl-containing N,O-bidentate group in , which may reduce reactivity in metal-catalyzed reactions .
- Synthetic Complexity : The compound from requires multi-step synthesis due to its intricate substituents, whereas the target compound’s synthesis may prioritize regioselective methylation of the benzothiazole ring .
Spectroscopic and Crystallographic Characterization
- NMR Spectroscopy : The target compound’s ¹H NMR would show distinct aromatic protons (δ 6.5–8.0 ppm for benzothiazole) and methyl groups (δ 1.2–2.5 ppm). The imine proton (N–H) in the benzothiazolylidene group may appear as a singlet near δ 10–12 ppm, similar to triazole NH signals in .
- X-Ray Crystallography : Tools like SHELX and WinGX () are critical for confirming the Z-configuration and analyzing hydrogen-bonding patterns. The target compound’s crystal packing may resemble benzothiazole derivatives, with intermolecular C–H···O/N interactions stabilizing the lattice .
Biological Activity
2,2-dimethyl-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide (CAS No. 868370-32-5) is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structural characteristics suggest potential biological activities that warrant detailed investigation. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole ring and a propanamide moiety , which are crucial for its biological interactions. The molecular formula is , and its IUPAC name is 2,2-dimethyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)propanamide.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways.
- Receptor Binding : It has the potential to bind to cellular receptors, modulating physiological responses.
- DNA Interaction : The compound may interact with DNA structures, influencing gene expression and cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
Studies have shown that benzothiazole derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative stress. For example, related compounds have demonstrated strong inhibition against reactive oxygen species (ROS) in vitro.
Antimicrobial Properties
Benzothiazole derivatives have been explored for their antimicrobial potential. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains.
Anticancer Activity
Research indicates that compounds in this class may possess anticancer properties. They have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of benzothiazole derivatives similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
